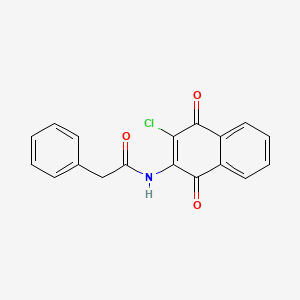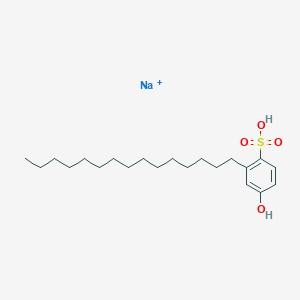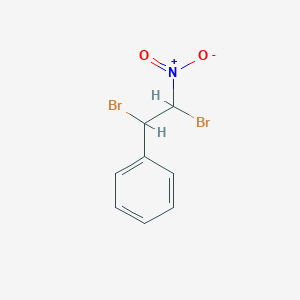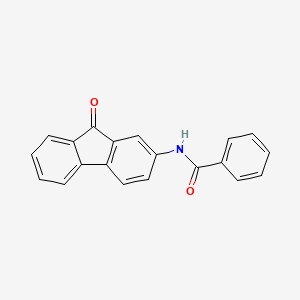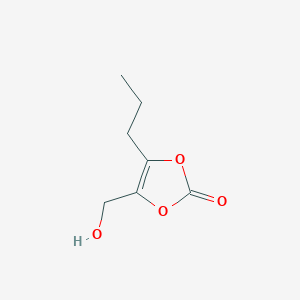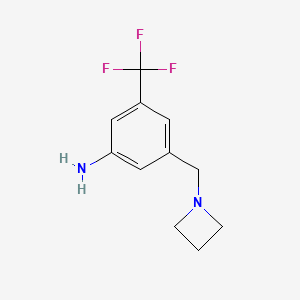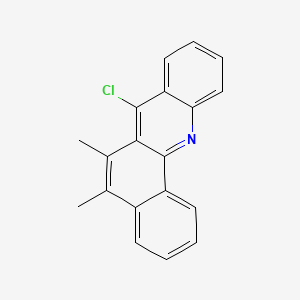
7-Chloro-5,6-dimethylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5,6-dimethylbenz©acridine is a chemical compound with the molecular formula C19H14ClN and a molecular weight of 291.77 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine . The compound is also known by other names such as 12-chloro-10,11-dimethyl-5-azatetraphene .
Méthodes De Préparation
The synthesis of 7-Chloro-5,6-dimethylbenz©acridine involves several steps, typically starting with the preparation of the acridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,4-dimethylaniline with a suitable aldehyde or ketone can lead to the formation of the acridine ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-5,6-dimethylbenz©acridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-5,6-dimethylbenz©acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound targets various molecular pathways, including topoisomerase inhibition, which is crucial for its anticancer activity .
Comparaison Avec Des Composés Similaires
7-Chloro-5,6-dimethylbenz©acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Quinacrine: An antimalarial drug that also exhibits anticancer properties.
The uniqueness of 7-Chloro-5,6-dimethylbenz©acridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3333-66-2 |
|---|---|
Formule moléculaire |
C19H14ClN |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
7-chloro-5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3 |
Clé InChI |
VUDRMLGCKVWGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


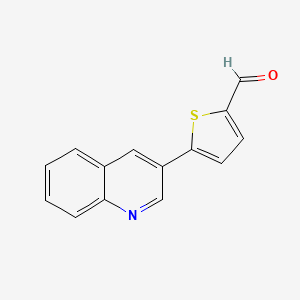
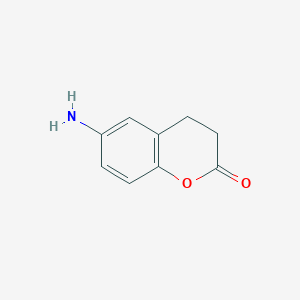
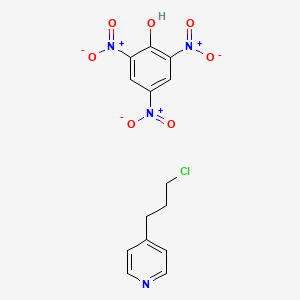
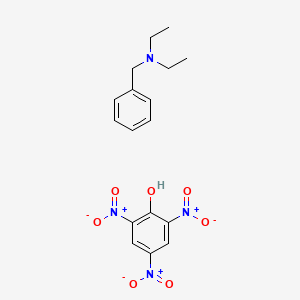
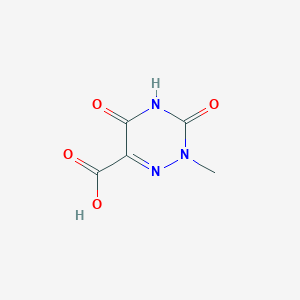
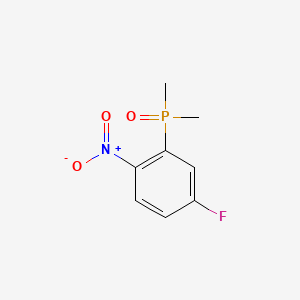
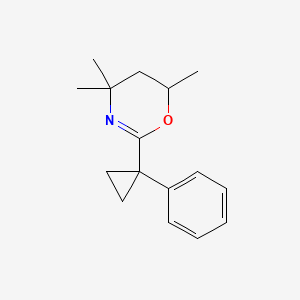
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
